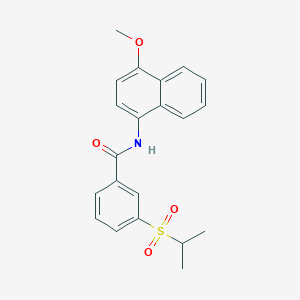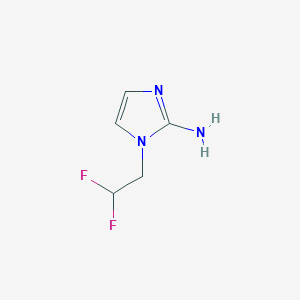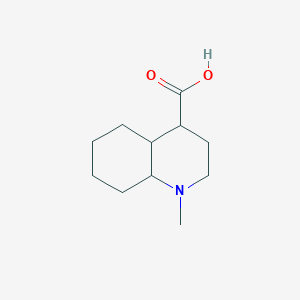
4-Fluoro-2-(p-tolylethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is a chemical compound with the molecular weight of 238.26 . It appears as a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(p-tolylethynyl)benzaldehyde is1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3 . This indicates the molecular structure of the compound. Unfortunately, a detailed 3D structure is not available in the current resources. Physical And Chemical Properties Analysis
4-Fluoro-2-(p-tolylethynyl)benzaldehyde is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
4-Fluoro-2-(p-tolylethynyl)benzaldehyde serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules, such as pharmaceutical intermediates . Its unique fluorine substitution pattern can influence the reactivity of adjacent functional groups, making it an attractive choice for designing novel compounds.
Fluorinated Ligands in Transition Metal Catalysis
Fluorinated aromatic aldehydes like this one play a crucial role in transition metal-catalyzed reactions. They can act as ligands, coordinating to metal centers and influencing reaction pathways. Researchers have explored their use in cross-coupling reactions, C-H activation, and other transformations . The fluoro-substituted benzaldehyde moiety enhances the stability and reactivity of the metal complexes formed.
Designing Fluorescent Probes and Sensors
The fluorine atom in 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can impart unique photophysical properties. Scientists have harnessed this property to create fluorescent probes and sensors. By modifying the aldehyde group, they can tailor the emission wavelength and sensitivity. These probes find applications in cellular imaging, drug discovery, and environmental monitoring .
Materials Science: Liquid Crystals and OLEDs
Fluorinated aromatic compounds are essential in liquid crystal (LC) research. Researchers have explored the use of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde derivatives as LC components due to their mesogenic properties. Additionally, the fluoro-substituted benzaldehyde scaffold has been incorporated into organic light-emitting diodes (OLEDs) to enhance device performance .
Agrochemicals and Pesticides
Fluorinated compounds often exhibit improved bioavailability and metabolic stability. Researchers have investigated the potential of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde derivatives as agrochemicals or pesticide intermediates. These compounds may offer enhanced efficacy and reduced environmental impact compared to their non-fluorinated counterparts .
Photocrosslinking Agents in Polymer Chemistry
The aldehyde functionality in this compound can participate in photochemical reactions. Researchers have used 4-Fluoro-2-(p-tolylethynyl)benzaldehyde as a photocrosslinking agent in polymer chemistry. When exposed to UV light, it forms covalent bonds between polymer chains, leading to improved material properties and stability .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
4-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXWXCUOIRBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(p-tolylethynyl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)
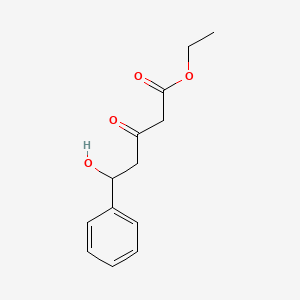

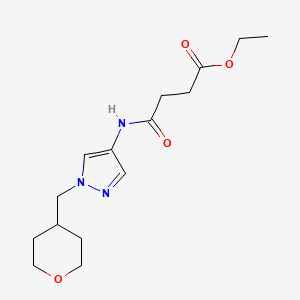
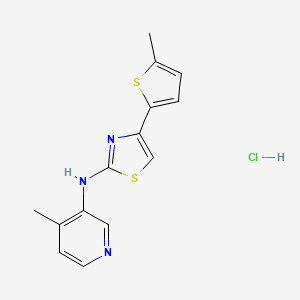
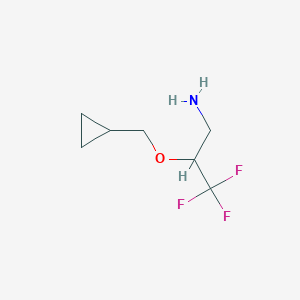
![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)

